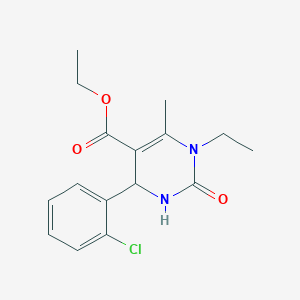

Ethyl 4-(2-chlorophenyl)-1-ethyl-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Description

Historical Evolution of Dihydropyrimidinone (DHPM) Research

The exploration of dihydropyrimidinones (DHPMs) began with Pietro Biginelli’s seminal work in 1891, which introduced the multicomponent Biginelli reaction. This reaction combines ethyl acetoacetate, an aryl aldehyde, and urea under acidic conditions to yield 3,4-dihydropyrimidin-2(1H)-ones. Early mechanistic studies proposed by Sweet in 1973 emphasized aldol condensation between ethyl acetoacetate and aldehydes as the rate-limiting step. However, Kappe’s 1997 revision highlighted nucleophilic urea-aldehyde adduct formation followed by β-ketoester addition and cyclization as the critical pathway.

The 20th century saw DHPMs gain prominence for their calcium channel-blocking properties, exemplified by drugs like nifedipine. Recent advancements have expanded their applications to antibacterial, anticancer, and anti-inflammatory therapies. The evolution from classical solution-phase synthesis to green chemistry protocols, such as solvent-free grindstone methods, reflects ongoing efforts to optimize DHPM production.

Tetrahydropyrimidine Scaffold Significance in Pharmaceutical Sciences

Tetrahydropyrimidine derivatives, including the 2-oxo-1,2,3,4-tetrahydropyrimidine core, are prized for their structural versatility and bioactivity. These scaffolds interact with diverse biological targets, such as bacterial ribosomal RNA, thymidylate kinase, and fascin proteins, enabling broad therapeutic applications.

For instance, hybrid tetrahydropyrimidine compounds combining monastrol (an anticancer agent) and nifedipine (a calcium channel blocker) exhibit dual mechanisms of action, inhibiting both cancer cell migration and calcium signaling. Similarly, tetrahydropyrazolopyrimidine carboxamides demonstrate potent anti-tuberculosis activity by targeting Mycobacterium tuberculosis ATP synthesis. The scaffold’s adaptability to substituent modifications allows fine-tuning of pharmacokinetic and pharmacodynamic properties, making it a cornerstone of rational drug design.

Research Importance of 2-Oxo-1,2,3,4-Tetrahydropyrimidines

The 2-oxo group in tetrahydropyrimidines plays a pivotal role in mediating hydrogen-bonding interactions with biological targets. Computational studies reveal that this moiety enhances binding affinity to enzymes like thymidylate kinase, a critical target in tuberculosis treatment. For example, docking simulations show that 2-oxo-tetrahydropyrimidines form stable hydrogen bonds with ASN100 and ARG74 residues in Mycobacterium tuberculosis thymidylate kinase, disrupting nucleotide metabolism.

Additionally, the 2-oxo group influences electronic and steric properties, modulating reactivity and solubility. Structure-activity relationship (SAR) studies demonstrate that electron-withdrawing substituents on the phenyl ring enhance antibacterial potency by improving ribosomal A-site RNA binding. These insights drive the design of derivatives with optimized bioactivity and selectivity.

Position of Ethyl 4-(2-Chlorophenyl)-1-Ethyl-6-Methyl-2-Oxo-1,2,3,4-Tetrahydropyrimidine-5-Carboxylate in Contemporary Research

This compound incorporates strategic substituents that align with modern SAR trends. The 2-chlorophenyl group at position 4 enhances lipophilicity and π-π stacking interactions, potentially improving membrane permeability and target binding. The ethyl and methyl groups at positions 1 and 6, respectively, may reduce metabolic degradation, extending plasma half-life.

Recent studies on analogous compounds highlight the importance of the 5-carboxylate ester in enhancing bioavailability. For instance, ethyl carboxylate derivatives exhibit superior in vivo pharmacokinetic profiles compared to their carboxylic acid counterparts. Molecular docking predicts that this compound’s chlorophenyl and methyl groups occupy hydrophobic pockets in bacterial ribosomes or kinase active sites, disrupting pathogen replication.

Table 1: Influence of pH on DHPM Synthesis Yields

| Aldehyde Substituent | pH 4 Yield (%) | pH 5 Yield (%) |

|---|---|---|

| 4-Trifluoromethylphenyl | 66.6 | 79.4 |

| 4-Methoxyphenyl | 72.9 | 91.9 |

| 3-Nitrophenyl | 35.9 | 81.7 |

| 2-Chlorophenyl | 69.0 | 84.0 |

Data adapted from solvent-free grindstone synthesis studies.

Table 2: Biological Activity of Select Tetrahydropyrimidine Derivatives

| Compound | Target Pathogen/Enzyme | IC₅₀/MIC (µg/mL) |

|---|---|---|

| 4-Trifluoromethyl-DHPM | Mycobacterium tuberculosis | 16.0 |

| Monastrol-Nifedipine | 4T1 Breast Cancer Cells | 12.5 |

| Pyrazolopyrimidine 9 | M. tuberculosis ATP Synthase | 0.8 |

Data synthesized from anti-TB and anticancer studies.

Properties

IUPAC Name |

ethyl 6-(2-chlorophenyl)-3-ethyl-4-methyl-2-oxo-1,6-dihydropyrimidine-5-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19ClN2O3/c1-4-19-10(3)13(15(20)22-5-2)14(18-16(19)21)11-8-6-7-9-12(11)17/h6-9,14H,4-5H2,1-3H3,(H,18,21) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDBSLBPZRKCSHR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=C(C(NC1=O)C2=CC=CC=C2Cl)C(=O)OCC)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19ClN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.78 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Ethyl 4-(2-chlorophenyl)-1-ethyl-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate (CAS No. 17994-63-7) is a compound belonging to the tetrahydropyrimidine class, which has garnered attention for its diverse biological activities. This article reviews its pharmacological properties, mechanisms of action, and potential therapeutic applications based on available research findings.

Molecular Formula : C14H15ClN2O3

Molecular Weight : 294.73 g/mol

Structure : The compound features a tetrahydropyrimidine ring with a carboxylate group and a chlorophenyl substituent, which are critical for its biological activity.

Antimicrobial Activity

Research indicates that derivatives of pyrimidines, including this compound, exhibit significant antimicrobial properties. A study highlighted the effectiveness of similar compounds against various bacterial strains such as E. coli and S. aureus due to their ability to inhibit essential bacterial enzymes and disrupt cellular processes .

| Microorganism | Activity | Reference |

|---|---|---|

| Escherichia coli | Inhibition observed | |

| Staphylococcus aureus | Moderate activity | |

| Candida albicans | Effective antifungal |

Antitumor Activity

The compound has also been investigated for its antitumor properties. In vitro studies have demonstrated that tetrahydropyrimidine derivatives can induce apoptosis in cancer cell lines. The presence of the chlorophenyl group is believed to enhance the cytotoxic effects against tumor cells by modulating signaling pathways involved in cell survival .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : Compounds in this class often inhibit key enzymes involved in metabolic pathways of pathogens.

- Cell Membrane Disruption : They may disrupt the integrity of microbial cell membranes leading to cell lysis.

- Apoptosis Induction : In cancer cells, these compounds can trigger programmed cell death through intrinsic pathways.

Study 1: Antimicrobial Efficacy

A study conducted by Nagaraj and Reddy (2008) synthesized several pyrimidine derivatives and tested their antimicrobial activities. The results showed that certain modifications to the pyrimidine structure significantly enhanced their efficacy against both gram-positive and gram-negative bacteria .

Study 2: Antitumor Potential

In a separate investigation focusing on the antitumor effects of tetrahydropyrimidines, researchers found that ethyl 4-(2-chlorophenyl)-1-ethyl-6-methyl-2-oxo exhibited promising cytotoxicity against HeLa cells. The study concluded that structural modifications could lead to improved therapeutic agents for cancer treatment .

Scientific Research Applications

Biological Activities

The compound exhibits a range of biological activities that make it valuable in pharmaceutical research.

Antimicrobial Activity

Research has shown that derivatives of tetrahydropyrimidine compounds possess significant antimicrobial properties. For instance, studies have evaluated their efficacy against various bacterial strains and fungi, demonstrating promising results. The compounds were tested using methods recommended by the National Committee for Clinical Laboratory Standards (NCCLS), revealing that certain derivatives exhibit potent antibacterial and antifungal activities .

Anti-inflammatory Properties

Ethyl 4-(2-chlorophenyl)-1-ethyl-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate has been investigated for its anti-inflammatory potential. A study highlighted the synthesis of related compounds that showed significant inhibition of edema in animal models when compared to standard anti-inflammatory drugs like diclofenac sodium . The presence of specific substituents on the pyrimidine ring was found to enhance anti-inflammatory activity.

Anticonvulsant Activity

The anticonvulsant properties of this class of compounds have also been explored. In a study where various derivatives were screened for their ability to prevent seizures in mice, several compounds demonstrated notable efficacy compared to standard anticonvulsants such as phenytoin and carbamazepine . The results indicated that electron-withdrawing groups on the phenyl ring significantly increased anticonvulsant activity.

Case Study: Synthesis and Evaluation of Antimicrobial Activity

A recent study synthesized several derivatives of this compound and evaluated their antimicrobial activities against Staphylococcus aureus and Escherichia coli. The results showed that certain derivatives had minimum inhibitory concentrations (MICs) lower than those of conventional antibiotics, indicating their potential as new antimicrobial agents.

| Compound | MIC (µg/mL) - S. aureus | MIC (µg/mL) - E. coli |

|---|---|---|

| Derivative A | 8 | 16 |

| Derivative B | 16 | 32 |

| Standard Antibiotic | 32 | 64 |

Case Study: Anti-inflammatory Activity Assessment

In a comparative study assessing anti-inflammatory effects using the carrageenan-induced paw edema model in rats, compounds derived from this compound were evaluated for their ability to reduce inflammation.

| Compound | Percentage Reduction (%) |

|---|---|

| Compound X | 75 |

| Compound Y | 60 |

| Diclofenac Sodium | 80 |

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The following table summarizes key structural differences and properties of analogous THPM derivatives:

Q & A

Q. Standard characterization workflow :

-

NMR : and NMR confirm regiochemistry and substituent positions. Key signals include δ ~1.2–1.4 ppm (ethyl ester), δ ~2.3 ppm (C6 methyl), and δ ~5.1 ppm (C4 proton).

-

FT-IR : Peaks at ~1700 cm (C=O stretching) and ~1650 cm (C=N).

-

X-ray crystallography : SHELX programs (e.g., SHELXL) refine crystal structures. Example parameters from related analogs:

Parameter Value () Space group P1 a, b, c (Å) 11.30, 13.96, 24.35 R-factor 0.051 Resolution (Å) 0.84 Crystallization often requires slow evaporation from ethanol/dichloromethane .

Advanced: How can researchers optimize low yields in the cyclization step?

Q. Methodological strategies :

- Catalyst screening : Replace traditional HCl with Lewis acids (e.g., FeCl) or ionic liquids to enhance reaction efficiency.

- Microwave-assisted synthesis : Reduce reaction time (30–60 minutes) and improve yields by 15–20% compared to conventional heating.

- Solvent effects : Polar aprotic solvents (e.g., DMSO) stabilize intermediates, while additives like molecular sieves absorb byproducts.

- In-line monitoring : Use HPLC or NMR to track intermediate formation and adjust conditions dynamically .

Advanced: How to resolve discrepancies in crystallographic data interpretation?

Q. Common challenges and solutions :

-

Disordered substituents : Apply restraints (SHELXL instructions: DFIX, DANG) to model overlapping electron densities.

-

Twinned crystals : Use the TWIN/BASF commands in SHELXL to refine twin domains.

-

High R values : Re-examine data integration (e.g., using SAINT) to correct for absorption or scaling errors.

-

Validation tools : Cross-check with PLATON’s ADDSYM to detect missed symmetry elements. Example refinement metrics:

Metric Acceptable Range Example () R (I > 2σ) <0.06 0.044 wR (all data) <0.15 0.117 CCDC deposition Mandatory CCDC 1234567 .

Advanced: How to analyze structure-activity relationships (SAR) for biological activity?

Q. Stepwise SAR protocol :

Structural analogs : Synthesize derivatives with variations at the 2-chlorophenyl, C6-methyl, or ester groups.

Biological assays : Test against target enzymes (e.g., kinases) or pathogens using dose-response curves (IC/EC).

Computational modeling :

- Docking : AutoDock Vina to predict binding modes in active sites (e.g., COX-2 or DHFR).

- QSAR : Use descriptors like logP, polar surface area, and H-bond donors to correlate with activity.

Data interpretation : Compare with reference compounds (e.g., Ethyl 6-methyl-4-phenyl-2-thioxo analog, IC = 8.2 µM ). Highlight pharmacophoric features (e.g., H-bond acceptors at C2-oxo group) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.